molecular formula C18H21NO4 B119251 (S)-Norreticuline CAS No. 4781-58-2

(S)-Norreticuline

Cat. No. B119251
CAS RN: 4781-58-2
M. Wt: 315.4 g/mol
InChI Key: FVEMXQCEJGGXJB-AWEZNQCLSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Hair Growth Acceleration

  • Evidence : (S)-Norreticuline and (S)-reticuline have been shown to significantly stimulate the proliferation of cultured cells from the murine hair apparatus. Specifically, (S)-norreticuline significantly stimulated mouse hair regrowth, suggesting its potential use as an active compound for accelerating hair growth (Nakaoji, Nayeshiro, & Tanahashi, 1997).

Alkaloid Biosynthesis

  • Evidence : In the study of Erythrina alkaloid formation, (S)-norreticuline was metabolized to erythraline and erythrinine, suggesting a coclaurine-norreticuline pathway in Erythrina alkaloid biosynthesis. This indicates its role in the formation of specific alkaloids (Maier, Rödl, Deus-Neumann, & Zenk, 1999).

Biosynthesis of Benzylisoquinoline Alkaloids

  • Evidence : Norreticuline was incorporated into papaverine in Papaver somniferum, contributing to the biosynthesis of 1-benzylisoquinolines. This study provides insight into the role of norreticuline in the synthesis of important plant alkaloids (Brochmann-Hanssen, Leung, Fu, & Zanati, 1971).

Enzyme Synthesis Studies

Enzymatic Oxidation

  • Evidence : (S)-Tetrahydroprotoberberine oxidase (STOX) showed properties beneficial for enzymatic oxidation of (S)-norreticuline to 1,2-dehydronorreticuline, which is significant in the context of chemical transformations of racemic norreticuline (Amann & Zenk, 1987).

Antiviral Properties

  • Evidence : In a study focused on combating COVID-19, norreticuline demonstrated binding affinity for target proteins of the novel coronavirus, suggesting its potential as an antiviral agent (Shah, Patel, & Parmar, 2020).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or suggesting future research directions. It could be based on current research trends, unresolved questions, or potential applications of the compound .

properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEMXQCEJGGXJB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331558
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Norreticuline

CAS RN

4781-58-2
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
K Nakaoji, H Nayeshiro, T TAKAHASHI - … and Pharmaceutical Bulletin, 1997 - jstage.jst.go.jp
(S)-Norreticuline and (S)-retlculine have been shown to stimulate the proliferation of cultured cells from the murine hair apparatus significantly. Furthermore, these activities were found …
Number of citations: 18 www.jstage.jst.go.jp
UH Maier, MH Zenk - Chemical communications, 1997 - pubs.rsc.org
(S)-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids Page 1 N R3 R1O R2O R4O R5 H A B C 1 6 7 1 R1 = H, R2 = Me, R3 = OH, R4 = Me, R5 = H 4 R1 = Me, R2 …
Number of citations: 12 pubs.rsc.org
UH Maier, W Rödl, B Deus-Neumann, MH Zenk - Phytochemistry, 1999 - Elsevier
A precursor application system was developed to allow the study of Erythrina alkaloid formation in Erythrina crista-galli. Fruit wall tissue of this species was recognized as the major site …
Number of citations: 57 www.sciencedirect.com
X Han, M Lamshöft, N Grobe, X Ren, AJ Fist… - Phytochemistry, 2010 - Elsevier
Papaverine is one of the earliest opium alkaloids for which a biosynthetic hypothesis was developed on theoretical grounds. Norlaudanosoline (=tetrahydropapaveroline) was claimed …
Number of citations: 73 www.sciencedirect.com
K Hirata, C Poeaknapo, J Schmidt, MH Zenk - Phytochemistry, 2004 - Elsevier
A synthase which oxidizes (S)-reticuline to 1,2-dehydroreticuline has been found to occur in seedlings of opium poppy (Papaver somniferum L.). Due to its instability, this enzyme could …
Number of citations: 78 www.sciencedirect.com
M Amann, MH Zenk - Phytochemistry, 1987 - Elsevier
(S)-Tetrahydroprotoberberine oxidase (STOX) has been isolated in enriched (7.4-fold) form from a high yielding cell suspension of Berberis wilsoniae var. subcaulialata in a three step …
Number of citations: 24 www.sciencedirect.com
E Galneder, M Rüffer, G Wanner, M Tabata, MH Zenk - Plant cell reports, 1988 - Springer
In Coptis japonica cell cultures an alternative pathway has been discovered which leads from (S)-tetrahydrocolumbamine via (S)-canadine to berberine. The two enzymes involved …
Number of citations: 70 link.springer.com
A Ounaroon, G Decker, J Schmidt, F Lottspeich… - The plant …, 2003 - Wiley Online Library
S‐Adenosyl‐l‐methionine:(R,S)‐reticuline 7‐O‐methyltransferase converts reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis in the opium poppy Papaver somniferum…
Number of citations: 163 onlinelibrary.wiley.com
M AMANN, N NAGAKURA… - European journal of …, 1988 - Wiley Online Library
A novel oxidase, catalyzing in the presence of oxygen the removal of four hydrogen atoms from a number of tetrahydroprotoberberines with simultaneous production of 1 mol H 2 O 2 …
Number of citations: 73 febs.onlinelibrary.wiley.com
TTT Dang, PJ Facchini - Plant physiology, 2012 - academic.oup.com
Noscapine is a benzylisoquinoline alkaloid produced in opium poppy (Papaver somniferum) and other members of the Papaveraceae. It has been used as a cough suppressant and …
Number of citations: 97 academic.oup.com

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